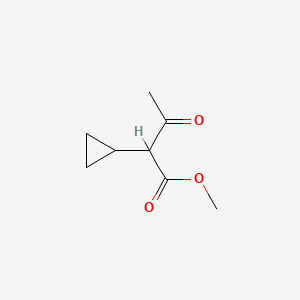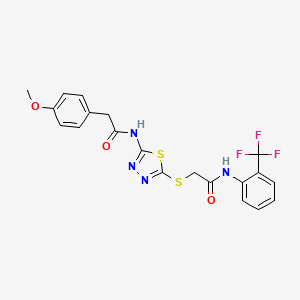
2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine is a chemical structure that is part of a broader class of compounds known for their potential applications in pharmaceutical, medicinal, agricultural, and drug sciences. These compounds often contain heteroacyclic and heterocyclic elements, which are known to influence drug absorption, transmission, and effects, thereby establishing their significance in various chemical and pharmaceutical contexts .
Synthesis Analysis
A novel synthesis approach for compounds related to this compound has been reported, where the interaction of 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine with various thioureas in an isopropanol medium leads to the formation of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine. The structural identification of these newly synthesized compounds is confirmed through chemical characterization and spectral data .
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been extensively studied through X-ray diffraction analysis. For instance, the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been reported, revealing details about the conformation of the amine fragments and the crystal packing dominated by hydrogen-bonded chains or rings, depending on the specific compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, with 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride being used as a starting material for various alkylation and ring closure reactions. These reactions have led to the generation of a diverse library of compounds, including dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products. Ring closure reactions have yielded a range of heterocyclic compounds, demonstrating the versatility and reactivity of the dimethylamino moiety in these types of chemical structures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies of related compounds suggest that these properties are influenced by the molecular conformation and the presence of specific functional groups. For example, the resistance to methylation observed in 3,3'-N,N'-bis(amino)-2,2'-bipyridine due to intramolecular hydrogen bonding indicates that similar structural features in this compound could also affect its reactivity and interactions .
科学的研究の応用
Structural Characterization and Chemical Synthesis
2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine and its derivatives have been studied for their structural characteristics and potential in chemical synthesis. For example, research has explored the structural characterization of polymorphs and derived 2-aminothiazoles, providing insights into intermolecular hydrogen bonding patterns and crystal structures. These findings demonstrate the compound's utility in the study of molecular interactions and crystal engineering (Böck et al., 2020).
Coordination Chemistry and Metal Complex Formation
The compound has been applied in coordination chemistry, where it serves as a ligand in the formation of chromium methyl complexes through reductive alkylation and oxidative addition. This underscores its role in the synthesis of organometallic complexes with potential applications in catalysis and material science (Noor et al., 2015).
Hydrogen Bonding and Solvation Studies
Hydration and solvation studies have utilized this compound to investigate the effects of solute-induced changes in water structure. These studies provide valuable information on the interactions between water and organic molecules, with implications for understanding solvation phenomena and designing better solvents (Kiełek & Marczak, 2010).
Antimicrobial Activity
Research into novel bioactive molecules has led to the synthesis of derivatives of this compound, which have been screened for antimicrobial properties. This highlights the compound's potential as a precursor in the development of new antimicrobial agents, contributing to the field of medicinal chemistry (Desai et al., 2012).
Catalytic Applications
The compound has found use in catalysis, particularly in the synthesis of nitrogen ylides from tertiary amines and α-diazo ketones. These studies have implications for synthetic chemistry, providing efficient pathways for the generation of valuable intermediates and products (Zotto et al., 2000).
Safety and Hazards
The safety information for “2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
特性
IUPAC Name |
2,2-dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8-6-5-7-13-9(8)10(12)11(2,3)4/h5-7,10H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCWWTRKRRLKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2552732.png)
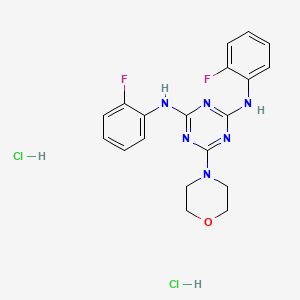

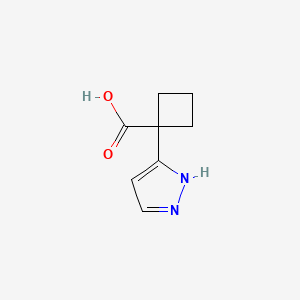
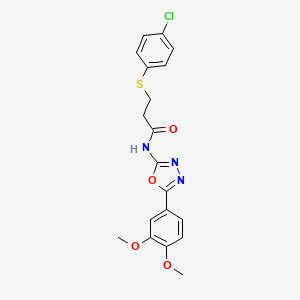

![1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2552741.png)
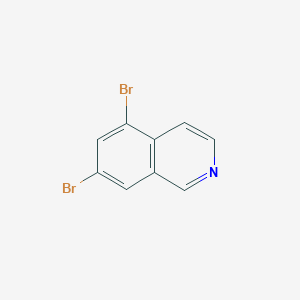
![2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2552743.png)
![3-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2552745.png)

